3-(3-Chloro-5-fluorophenyl)-3'-fluoropropiophenone
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Overview
Description
3-(3-Chloro-5-fluorophenyl)-3’-fluoropropiophenone is an organic compound with a complex structure that includes both chloro and fluoro substituents on a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-5-fluorophenyl)-3’-fluoropropiophenone typically involves multi-step organic reactions. One common method involves the reaction of 3-chloro-5-fluorobenzaldehyde with a suitable fluorinated reagent under controlled conditions. The reaction conditions often include the use of catalysts such as copper or manganese to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-5-fluorophenyl)-3’-fluoropropiophenone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its functional groups.
Substitution: This reaction can replace one substituent with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
3-(3-Chloro-5-fluorophenyl)-3’-fluoropropiophenone has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-5-fluorophenyl)-3’-fluoropropiophenone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and altering their activity .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-fluorophenylboronic acid: This compound shares similar structural features but differs in its boronic acid functional group.
3-Chloro-5-fluorophenylacetic acid: Another structurally related compound with different functional groups and properties.
Uniqueness
3-(3-Chloro-5-fluorophenyl)-3’-fluoropropiophenone is unique due to its specific combination of chloro and fluoro substituents on the phenyl ring, which can impart distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
3-(3-chloro-5-fluorophenyl)-1-(3-fluorophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF2O/c16-12-6-10(7-14(18)9-12)4-5-15(19)11-2-1-3-13(17)8-11/h1-3,6-9H,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUVUOBXPOBBEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)CCC2=CC(=CC(=C2)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644952 |
Source
|
Record name | 3-(3-Chloro-5-fluorophenyl)-1-(3-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90644952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898750-58-8 |
Source
|
Record name | 3-(3-Chloro-5-fluorophenyl)-1-(3-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90644952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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